

# Application Note: Chromatographic Separation of Gliclazide and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | ortho Gliclazide |           |
| Cat. No.:            | B601501          | Get Quote |

#### **Abstract**

This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation of the anti-diabetic drug Gliclazide from its positional isomer, N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide (o-Gliclazide). Gliclazide, being the p-tolyl isomer, can have the o-tolyl isomer as a process-related impurity. Ensuring the separation of these isomers is critical for the quality control and safety of Gliclazide formulations. The presented method is stability-indicating, accurate, and precise, making it suitable for routine analysis in pharmaceutical quality control laboratories.

## Introduction

Gliclazide, chemically known as 1-(3-azabicyclo[3.3.0]oct-3-yl)-3-(p-tolylsulfonyl)urea, is a second-generation sulfonylurea widely used in the management of non-insulin-dependent diabetes mellitus. During its synthesis, positional isomers can arise, with the ortho-tolyl isomer (o-Gliclazide or Impurity F) being a notable example.[1] Positional isomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification a regulatory requirement. This document provides a detailed protocol for the chromatographic separation of Gliclazide and its ortho-positional isomer using UPLC.

# **Experimental Instrumentation and Consumables**

Chromatograph: UPLC system with a photodiode array detector



- Column: Acquity CSH C18, 1.7 μm, 50 x 2.1 mm
- Vials: Amber glass vials
- Software: Chromatographic data acquisition and processing software (e.g., Waters Empower)

## **Reagents and Standards**

- · Gliclazide Reference Standard
- Gliclazide Impurity F (o-Gliclazide) Reference Standard
- Ammonium Acetate (Emparta grade)
- Acetonitrile (HPLC grade)
- De-ionized Water (Milli-Q or equivalent)

## **Chromatographic Conditions**

A summary of the UPLC method parameters for the separation of Gliclazide and its orthopositional isomer is presented in Table 1.

| Parameter            | Value                                                                                                |
|----------------------|------------------------------------------------------------------------------------------------------|
| Column               | Acquity CSH C18, 1.7 μm, 50 x 2.1 mm                                                                 |
| Mobile Phase         | 65% of 5 mM Ammonium Acetate buffer (pH 4.0) and 35% of a mixture of 10% buffer and 90% Acetonitrile |
| Flow Rate            | 0.7 mL/min                                                                                           |
| Injection Volume     | 2 μL                                                                                                 |
| Column Temperature   | 45 °C                                                                                                |
| Detection Wavelength | 227 nm                                                                                               |
| Run Time             | Sufficient to allow elution of all components                                                        |



#### Table 1: UPLC Method Parameters

#### **Protocols**

## **Preparation of Mobile Phase and Solutions**

- 5 mM Ammonium Acetate Buffer (pH 4.0):
  - Dissolve an appropriate amount of ammonium acetate in de-ionized water to make a 5 mM solution.
  - Adjust the pH to 4.0 using a suitable acid (e.g., formic acid).
  - Filter the buffer through a 0.22 µm membrane filter.
- Mobile Phase Preparation:
  - Prepare the mobile phase by mixing 650 mL of the 5 mM Ammonium Acetate buffer (pH
    4.0) with 350 mL of a mixture containing 10% of the same buffer and 90% acetonitrile.
  - Degas the mobile phase by sonication or online degasser.
- Standard Stock Solution Preparation:
  - Accurately weigh and dissolve an appropriate amount of Gliclazide and o-Gliclazide
     (Impurity F) reference standards in a suitable diluent (e.g., a mixture of acetonitrile and
     water) to obtain a known concentration.
- Working Standard Solution Preparation:
  - Dilute the stock solutions with the diluent to achieve a working concentration suitable for analysis.
- Sample Preparation:
  - For drug substance: Accurately weigh and dissolve the sample in the diluent to the desired concentration.



• For dosage forms: Weigh and finely powder a representative number of tablets. Extract the powder with a known volume of diluent, sonicate to ensure complete dissolution of the active ingredient, and filter the solution through a 0.45 μm syringe filter before injection.

## **System Suitability**

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. The criteria are outlined in Table 2.

| Parameter                                                   | Acceptance Criteria  |
|-------------------------------------------------------------|----------------------|
| Resolution between Gliclazide and o-Gliclazide (Impurity F) | Not less than 2.0[2] |
| Tailing Factor for Gliclazide Peak                          | Not more than 1.5    |
| Theoretical Plates for Gliclazide Peak                      | Not less than 2000   |
| % RSD for replicate injections of Gliclazide                | Not more than 2.0%   |

Table 2: System Suitability Criteria

## **Data and Results**

The UPLC method described provides a clear separation between Gliclazide and its orthopositional isomer, Impurity F. The method has been validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[2] A summary of the validation parameters is presented in Table 3.



| Validation Parameter                    | Result                                                                                                            |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Specificity                             | No interference from blank, placebo, or degradation products at the retention times of Gliclazide and its isomer. |
| Linearity (Correlation Coefficient, r²) | > 0.999                                                                                                           |
| Accuracy (% Recovery)                   | Within 98.0% - 102.0%                                                                                             |
| Precision (% RSD)                       | < 2.0%                                                                                                            |
| Limit of Detection (LOD)                | Method dependent, typically in the ng/mL range.                                                                   |
| Limit of Quantification (LOQ)           | Method dependent, typically in the ng/mL range.                                                                   |

Table 3: Summary of Method Validation Data

## **Visualizations**



Click to download full resolution via product page

Caption: Logical relationship of Gliclazide and its positional isomer undergoing UPLC separation.





Click to download full resolution via product page

Caption: Experimental workflow for the chromatographic analysis of Gliclazide and its isomers.

## Conclusion



The UPLC method detailed in this application note is demonstrated to be effective for the separation and quantification of Gliclazide and its ortho-positional isomer. The method is robust, reliable, and meets the stringent requirements for pharmaceutical quality control. Adherence to the provided protocols will ensure accurate determination of the purity of Gliclazide in both bulk drug substance and finished pharmaceutical products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluene-sulfonamide PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Application Note: Chromatographic Separation of Gliclazide and its Positional Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601501#chromatographic-separation-of-gliclazide-positional-isomers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com